molecular formula C12H20N2O2 B2697887 ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate CAS No. 956950-93-9

ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Cat. No.: B2697887
CAS No.: 956950-93-9
M. Wt: 224.304
InChI Key: LHRFBVYTMCLLEO-UHFFFAOYSA-N
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Description

Ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate is an organic compound with the molecular formula C12H20N2O2 and a molecular weight of 224.3 g/mol This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate typically involves the reaction of 1-ethyl-3,5-dimethylpyrazole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. These interactions can lead to various pharmacological outcomes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both ethyl groups on the pyrazole ring and the ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-5-14-10(4)11(9(3)13-14)7-8-12(15)16-6-2/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRFBVYTMCLLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CCC(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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